An In-depth Technical Guide to Thiotaurine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Thiotaurine: Chemical Structure, Properties, and Biological Significance
Abstract
Thiotaurine (2-aminoethanethiosulfonic acid) is a naturally occurring, sulfur-containing analogue of taurine, distinguished by a thiosulfonate group. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of thiotaurine. It details its function as a significant biological sulfur and hydrogen sulfide (H₂S) donor, its antioxidant and anti-inflammatory properties, and its involvement in cellular signaling pathways, particularly the NF-κB pathway. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for laboratory applications.
Chemical Identity and Structure
Thiotaurine is structurally similar to taurine and hypotaurine, placing it within the "taurine family" of compounds.[1][2] Its defining feature is the presence of a sulfane sulfur moiety, which is key to its biological activity.[1][2]
-
IUPAC Name: 2-Aminoethanethiosulfonic acid[3]
-
Synonyms: 2-hydroxysulfonothioylethanamine, Thiotaurine, AETS[4][5]
-
Canonical SMILES: C(CS(=O)(=S)O)N[4]
Physicochemical Properties
The physical and chemical properties of thiotaurine are summarized in the table below. These characteristics are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 141.22 g/mol | [4][5] |
| Melting Point | 213-214 °C (with decomposition) | [3][5][6] |
| Boiling Point | 268.0 ± 42.0 °C (Predicted) | [5] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: 100 mg/mL (708.17 mM) | [7] |
| Water: 1e+006 mg/L @ 25 °C (Estimated) | [8] | |
| Density | 1.407 g/mL (Predicted) | [5] |
| XLogP3-AA | -0.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Biological Role and Signaling Pathways
Thiotaurine is a biologically significant molecule primarily recognized for its role as a sulfur donor.[1][7] It is an intermediate in the metabolism of sulfur-containing amino acids like cystine and can be produced through several endogenous pathways.[1][2]
Antioxidant and Anti-inflammatory Properties
Thiotaurine functions as an effective antioxidant, capable of mitigating cellular damage caused by pro-oxidants.[1][9] Its anti-inflammatory properties are largely attributed to its ability to release hydrogen sulfide (H₂S), a gasotransmitter with known regulatory roles in inflammation.[1][10][11] Studies have shown that thiotaurine can prevent spontaneous apoptosis in human neutrophils, suggesting a role in modulating immune responses.[1][2]
Hydrogen Sulfide (H₂S) Donor
The sulfane sulfur in thiotaurine's thiosulfonate group is readily transferable.[2] In the presence of thiols like glutathione (GSH), thiotaurine can be reduced to release H₂S, which then participates in various signaling cascades.[12] This makes thiotaurine a key biological intermediate for the transport, storage, and release of sulfide.[1][2]
Modulation of the NF-κB Pathway
Recent research highlights thiotaurine's role in treating inflammatory conditions such as osteoarthritis.[13] It has been demonstrated to attenuate the inflammatory response induced by TNF-α in human chondrocytes. The mechanism involves the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Thiotaurine inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like IL-6 and IL-8.[13][14] This action is linked to its ability to induce persulfidation of target proteins, a critical post-translational modification in redox signaling.[13]
Experimental Protocols
Synthesis of Thiotaurine from Hypotaurine
This protocol describes the chemical synthesis of thiotaurine from hypotaurine and elemental sulfur, adapted from methodologies described in the literature.[12]
Materials:
-
Hypotaurine
-
Elemental Sulfur (S₈)
-
Phosphate buffer (56 mM, pH 7.2)
-
Diethylenetriaminepentaacetic acid (DTPA), 0.1 mM
-
Closed reaction tubes
-
Heating block or oven (100 °C)
-
Centrifuge
Procedure:
-
Prepare a 200 mM solution of hypotaurine in 56 mM phosphate buffer (pH 7.2) containing 0.1 mM DTPA.
-
Add a 50-molar excess of elemental sulfur to the hypotaurine solution.
-
Seal the reaction tube securely to prevent evaporation.
-
Heat the reaction mixture at 100 °C for 6 hours to ensure the complete conversion of hypotaurine to thiotaurine.
-
After heating, allow the solution to cool to room temperature.
-
Centrifuge the solution to pellet the unreacted elemental sulfur.
-
Carefully collect the supernatant, which is the thiotaurine product solution.
-
Purity Assessment (Optional): The purity of the synthesized thiotaurine can be assessed using Raman spectroscopy. Desiccate aliquots of the starting hypotaurine solution and the final thiotaurine product. Compare their Raman spectra to confirm the disappearance of hypotaurine-specific peaks and the appearance of thiotaurine-specific peaks (e.g., at 436, 595, and 1069 cm⁻¹).[12]
Biosynthesis Pathways of Thiotaurine
Thiotaurine is synthesized endogenously through multiple pathways. These enzymatic and non-enzymatic routes highlight its role as a key metabolite in sulfur biochemistry.[1][2][13]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thiotaurine - Wikipedia [en.wikipedia.org]
- 4. Thiotaurine | C2H7NO2S2 | CID 6858023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thiotaurine, 2937-54-4 [perflavory.com]
- 9. Thiotaurine - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 10. lesielle.com [lesielle.com]
- 11. Thiotaurine: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiotaurine Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
